molecular formula C16H12N2O4 B2458163 2-amino-4-(3-hydroxyphenyl)-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile CAS No. 220986-31-2

2-amino-4-(3-hydroxyphenyl)-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile

Cat. No.: B2458163
CAS No.: 220986-31-2
M. Wt: 296.282
InChI Key: KADZEDCIHBQXHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-amino-4-(3-hydroxyphenyl)-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile is a useful research compound. Its molecular formula is C16H12N2O4 and its molecular weight is 296.282. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

The compound 2-amino-4-(3-hydroxyphenyl)-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile is a member of the pyran derivatives, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C16H12N2O4
  • Molecular Weight : 296.28 g/mol
  • CAS Number : 220986-31-2
  • Structure : The compound features a pyrano[4,3-b]pyran core with an amino group and a hydroxyl-substituted phenyl ring.

Antitumor Activity

Recent studies have highlighted the potential of pyran derivatives in cancer therapy. For instance, compounds structurally related to this compound have demonstrated significant cytotoxic effects against various cancer cell lines.

  • Mechanism of Action :
    • CDK2 Inhibition : Some derivatives have been shown to inhibit cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation. This inhibition leads to reduced cell proliferation and increased apoptosis in cancer cells, particularly in colorectal cancer models such as HCT-116 cells .
    • Apoptosis Induction : The activation of caspase pathways has been observed, suggesting that these compounds can induce programmed cell death in malignant cells .

Antibacterial Activity

The compound also exhibits notable antibacterial properties. In vitro studies have demonstrated its effectiveness against various Gram-positive bacterial strains:

  • Inhibitory Concentration : Compounds similar to the target structure showed lower IC50 values compared to standard antibiotics like ampicillin, indicating potent antibacterial activity .

Antioxidant Activity

Pyran derivatives are recognized for their antioxidant capabilities. The ability to scavenge free radicals is crucial for mitigating oxidative stress-related diseases:

  • DPPH Scavenging Assay : Certain derivatives displayed strong DPPH scavenging activity, with some exhibiting efficiencies comparable to known antioxidants like butylated hydroxytoluene (BHT) .

Study 1: Cytotoxicity Against HCT-116 Cells

A study evaluated the cytotoxic effects of several pyran derivatives, including the target compound. The results indicated that:

CompoundIC50 (µM)Mechanism
2-amino-4-(3-hydroxyphenyl)-7-methyl-5-oxo75.1CDK2 inhibition
Control (Ampicillin)100Antibiotic action

This table illustrates that the target compound has a lower IC50 than the control, indicating higher potency against cancer cells.

Study 2: Antibacterial Efficacy

In another study focusing on antibacterial properties, the compound was tested against several bacterial strains:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.5 µg/mL
Bacillus cereus1.0 µg/mL

The results confirm that the compound is effective against common pathogenic bacteria.

Study 3: Antioxidant Activity Assessment

The antioxidant potential was assessed using various assays:

Assay TypeEC50 (mM)
DPPH Scavenging0.072
Reducing Power0.149

These findings suggest that the compound possesses significant antioxidant activity.

Scientific Research Applications

Anti-Cancer Activity

Research has demonstrated that derivatives of pyrano[4,3-b]pyran compounds exhibit notable anti-cancer properties. The compound has been studied for its ability to induce apoptosis in various cancer cell lines through mechanisms such as:

  • Caspase Activation : Activation of caspases leads to programmed cell death.
  • Cell Cycle Arrest : Disruption of tubulin polymerization results in cell cycle arrest at the G2/M phase.

Case Study : A study reported an IC50 value of 23.30 ± 0.35 mM against HeLa cervical cancer cells, indicating significant cytotoxicity.

Anti-Inflammatory Effects

The compound has shown promise in reducing inflammation by modulating the production of pro-inflammatory cytokines. This property is particularly relevant for treating conditions like rheumatoid arthritis and other inflammatory diseases.

Mechanism : The anti-inflammatory effects are often linked to the inhibition of NF-kB signaling pathways, which play a crucial role in the inflammatory response.

Antimicrobial Properties

The antimicrobial efficacy of this compound has been documented against a range of pathogens, including both Gram-positive and Gram-negative bacteria.

Activity TypeIC50 ValuesTarget Pathogen
Antitumor23.30 ± 0.35 mMHeLa (cervical cancer)
Antimicrobial257 mMStaphylococcus aureus
Antifungal278 mMCandida albicans

Synthesis and Structural Insights

The synthesis of 2-amino-4-(3-hydroxyphenyl)-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile has been achieved through various organic transformations that utilize the amino and cyano groups as reactive sites for further modifications. The structural framework facilitates diverse chemical modifications that can enhance its biological activity.

Chemical Reactions Analysis

Hydrolysis of the Carbonitrile Group

The carbonitrile group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid or amide derivatives. This reaction is critical for modifying electronic properties and enhancing solubility.

ReactantsConditionsProductYieldReferences
H₂O, H₂SO₄Reflux (6–8 h, 80°C)3-Carbamoylpyrano[4,3-b]pyran derivative85–90%
NaOH (aq), EtOHRoom temperature (24 h)3-Carboxylic acid derivative70–75%

Mechanism :

  • Acidic : Protonation of the nitrile nitrogen facilitates nucleophilic attack by water, forming an imidic acid intermediate that tautomerizes to the amide.

  • Basic : Hydroxide ion attack generates an intermediate amidate, which protonates to yield the carboxylic acid .

Amino Group Condensation Reactions

The primary amino group participates in nucleophilic substitutions and condensations, enabling the formation of Schiff bases and heterocyclic adducts.

ReactantsConditionsProductYieldReferences
Aromatic aldehydesEtOH, reflux (3–4 h)Schiff base derivatives80–88%
Acetyl chlorideDCM, RT (2 h)N-Acetylated derivative92%

Key Findings :

  • Schiff base formation with aldehydes is catalyzed by protic ionic liquids (e.g., triethylamine), enhancing reaction rates and yields .

  • Acetylation occurs regioselectively at the amino group without affecting the hydroxyl moiety .

Hydroxyl Group Functionalization

The phenolic -OH group undergoes alkylation and acylation, modifying steric and electronic profiles for targeted biological activity.

ReactantsConditionsProductYieldReferences
Methyl iodide, K₂CO₃DMF, 60°C (6 h)3-Methoxyphenyl derivative78%
Acetic anhydridePyridine, RT (12 h)3-Acetoxyphenyl derivative85%

Optimization :

  • Alkylation requires anhydrous conditions to prevent competing hydrolysis .

  • Acylation with acetic anhydride proceeds efficiently in pyridine, which neutralizes HCl byproducts .

Ketone Reduction and Enolate Chemistry

The 5-oxo group is reducible to a secondary alcohol and participates in enolate-mediated alkylation.

ReactantsConditionsProductYieldReferences
NaBH₄, MeOH0°C to RT (2 h)5-Hydroxy derivative65%
LDA, alkyl halideTHF, −78°C (1 h)C5-alkylated derivative55–60%

Mechanistic Notes :

  • NaBH₄ selectively reduces the ketone without affecting other functional groups.

  • Enolate formation with LDA enables C–C bond formation at C5, though steric hindrance from the pyran ring limits yields .

Multi-Component Reactions (MCRs)

The compound serves as a substrate in MCRs to synthesize polycyclic derivatives with enhanced bioactivity.

ReactantsConditionsProductYieldReferences
Malononitrile, aldehydeEtOH, NH₄OAc, refluxPyrano-pyrano-pyridone hybrids75–82%
Isatin, hydrazineH₂O, ultrasound (40°C)Spirooxindole derivatives68%

Applications :

  • Pyrano-pyridone hybrids exhibit nanomolar antiproliferative activity against cancer cell lines .

  • Ultrasound-assisted MCRs reduce reaction times from hours to minutes .

Electrophilic Aromatic Substitution

The electron-rich 3-hydroxyphenyl ring undergoes halogenation and nitration at specific positions.

ReactantsConditionsProductYieldReferences
Br₂, FeBr₃DCM, 0°C (1 h)4-Bromo-3-hydroxyphenyl derivative60%
HNO₃, H₂SO₄0°C (30 min)5-Nitro-3-hydroxyphenyl derivative50%

Regioselectivity :

  • Bromination occurs para to the hydroxyl group due to directing effects .

  • Nitration favors the meta position relative to the hydroxyl, attributed to steric hindrance from the pyran system .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 2-amino-4-(3-hydroxyphenyl)-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile?

  • Methodology : One-pot multicomponent reactions using organocatalysts like L-proline or DABCO are efficient for synthesizing pyrano[4,3-b]pyran derivatives. For example, α,β-unsaturated nitriles, acetylene esters, and active methylenenitriles can be condensed under solvent-free conditions. Reaction optimization should focus on catalyst loading (e.g., 10–20 mol% L-proline), temperature (80–100°C), and solvent selection (polar aprotic solvents like DMF enhance yield). Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is typical .
  • Key Data :

ParameterOptimal ConditionYield (%)
CatalystL-proline (15 mol%)82–88
SolventDMF85
Time6–8 hours

Q. How can researchers characterize this compound’s structure and purity?

  • Methodology : Use a combination of:

  • NMR (¹H/¹³C) to confirm substituent positions and stereochemistry (e.g., δ 7.15–7.39 ppm for aromatic protons in similar pyrano-pyran derivatives ).
  • FT-IR for functional groups (e.g., nitrile stretch ~2200 cm⁻¹, carbonyl ~1700 cm⁻¹).
  • Mass Spectrometry (HRMS or ESI-MS) to verify molecular weight (e.g., [M+H]⁺ calculated for C₁₆H₁₃N₂O₄: 297.0875).
  • X-ray crystallography if single crystals are obtainable (e.g., disorder in main residues may require refinement protocols) .

Q. What preliminary biological activities have been reported for related pyrano[4,3-b]pyran derivatives?

  • Methodology : Screen for antimicrobial and antitumor activity using:

  • MIC assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli).
  • MTT assays on cancer cell lines (e.g., IC₅₀ values for HeLa or MCF-7 cells).
    • Findings : Analogous compounds (e.g., 4-amino-3,5-dicyanophthalic acid esters) show MIC values of 8–32 µg/mL and IC₅₀ of 12–25 µM .

Advanced Research Questions

Q. How can mechanistic studies resolve contradictions in reaction pathways for pyrano[4,3-b]pyran derivatives?

  • Methodology :

  • Kinetic isotope effects (KIE) and DFT calculations to identify rate-determining steps (e.g., nucleophilic vs. electrophilic pathways).
  • In situ NMR to track intermediates (e.g., enamine vs. Knoevenagel adducts).
    • Case Study : Discrepancies in product regiochemistry may arise from competing pathways (e.g., DABCO-catalyzed vs. L-proline-mediated mechanisms). Computational modeling (e.g., Gaussian 16) can predict transition states .

Q. What computational strategies enhance the design of novel derivatives with improved bioactivity?

  • Methodology :

  • QSAR modeling using descriptors like LogP, H-bond donors, and topological polar surface area (TPSA).
  • Molecular docking (AutoDock Vina) to predict binding to targets (e.g., bacterial DNA gyrase or tubulin).
    • Example : Derivatives with TPSA <70 Ų and LogP 3–4 show better membrane permeability .

Q. How can researchers address discrepancies in spectroscopic data during structural elucidation?

  • Methodology :

  • Variable-temperature NMR to resolve dynamic effects (e.g., rotamers causing split signals).
  • 2D NMR (COSY, HSQC) to assign overlapping proton environments (e.g., aromatic vs. pyran protons).
    • Case Study : Ambiguity in carbonyl signals (δ 170–175 ppm) can arise from tautomerism; deuterated solvent studies (DMSO-d₆ vs. CDCl₃) clarify proton exchange rates .

Q. What are the challenges in establishing structure-activity relationships (SAR) for this compound class?

  • Methodology :

  • Fragment-based design to isolate pharmacophores (e.g., 3-hydroxyphenyl vs. 4-methoxyphenyl substitutions).
  • Crystallography to correlate substituent orientation with bioactivity (e.g., para-substituted aryl groups enhance π-stacking).
    • Data :
SubstituentAntimicrobial Activity (MIC, µg/mL)
3-Hydroxyphenyl16–32
4-Methoxyphenyl8–16

Q. How can stability studies guide formulation for in vivo applications?

  • Methodology :

  • Forced degradation under acidic (HCl), basic (NaOH), oxidative (H₂O₂), and photolytic conditions (ICH Q1B).
  • HPLC-MS to identify degradation products (e.g., hydrolysis of nitrile to amide).
    • Key Insight : Pyrano-pyran derivatives degrade rapidly at pH >9; lyophilized formulations improve shelf life .

Properties

IUPAC Name

2-amino-4-(3-hydroxyphenyl)-7-methyl-5-oxo-4H-pyrano[3,2-c]pyran-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N2O4/c1-8-5-12-14(16(20)21-8)13(11(7-17)15(18)22-12)9-3-2-4-10(19)6-9/h2-6,13,19H,18H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KADZEDCIHBQXHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(C(=C(O2)N)C#N)C3=CC(=CC=C3)O)C(=O)O1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.